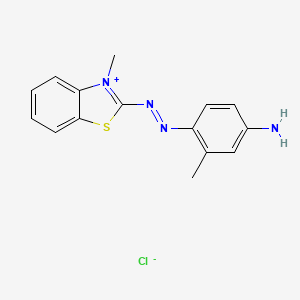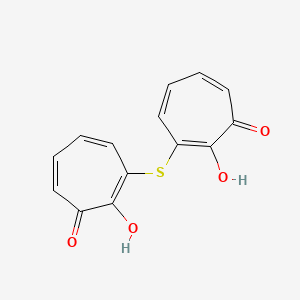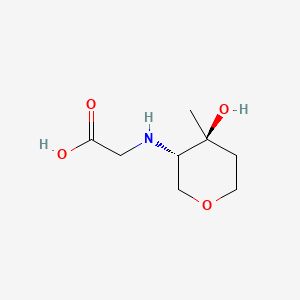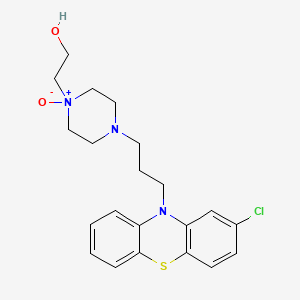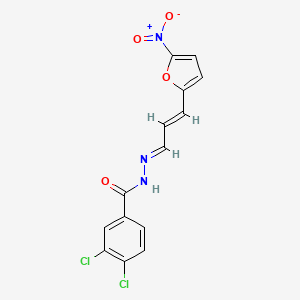
Carbamic acid, (8-(4-morpholinyl)octyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido carbámico, (8-(4-morfolinil)octilo)-, 1,2,3,3a,8,8a-hexahidro-1,3a,8-trimetilpirrolo(2,3-b)indol-5-il éster, (3aS-cis)- es un compuesto orgánico complejo con una estructura única. Se utiliza principalmente en aplicaciones industriales y en investigación científica debido a sus propiedades químicas específicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Las condiciones de reacción normalmente requieren temperaturas controladas y el uso de catalizadores específicos para garantizar que se logre la estereoquímica correcta .
Métodos de Producción Industrial
Los métodos de producción industrial de este compuesto están diseñados para maximizar el rendimiento y la pureza. Estos métodos a menudo implican reacciones a gran escala en reactores especializados, con un estricto control de los parámetros de reacción como la temperatura, la presión y el pH .
Análisis De Reacciones Químicas
Tipos de Reacciones
Este compuesto sufre diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Puede sufrir reacciones de sustitución, particularmente en las moieties de morfolinil y pirroloindol.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y diversos nucleófilos para las reacciones de sustitución. Las condiciones para estas reacciones varían, pero a menudo requieren temperaturas controladas y atmósferas inertes .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxigenados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Su estructura única lo convierte en una herramienta valiosa para estudiar procesos biológicos.
Industria: Se utiliza en la producción de materiales y productos químicos especializados.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica interacciones con objetivos moleculares específicos. Puede unirse a ciertas proteínas o enzimas, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías involucradas son complejas y dependen del contexto específico en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido carbámico, N-[8-[(2R,6S)-2,6-dimetil-4-morfolinil]octilo]-, (3aS,8aR)-1,2,3,3a,8,8a-hexahidro-1,3a,8-trimetilpirrolo[2,3-b]indol-5-il éster
- Ácido carbámico, [10-(4-morfolinil)decilo]-, 1,2,3,3a,8,8a-hexahidro-1,3a,8-trimetilpirrolo[2,3-b]indol-5-il éster
Singularidad
Lo que distingue a este compuesto de compuestos similares es su estereoquímica específica y la presencia del grupo morfolinil octilo. Estas características confieren propiedades químicas y actividades biológicas únicas, convirtiéndolo en una herramienta valiosa en diversos campos de investigación .
Propiedades
Número CAS |
154619-56-4 |
|---|---|
Fórmula molecular |
C26H42N4O3 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(8-morpholin-4-yloctyl)carbamate |
InChI |
InChI=1S/C26H42N4O3/c1-26-12-15-28(2)24(26)29(3)23-11-10-21(20-22(23)26)33-25(31)27-13-8-6-4-5-7-9-14-30-16-18-32-19-17-30/h10-11,20,24H,4-9,12-19H2,1-3H3,(H,27,31)/t24-,26+/m1/s1 |
Clave InChI |
PLDHPJSOABLSHM-RSXGOPAZSA-N |
SMILES isomérico |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NCCCCCCCCN4CCOCC4)C)C |
SMILES canónico |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NCCCCCCCCN4CCOCC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



